![molecular formula C17H13Cl2N3O3S B2796311 2,3-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 921097-86-1](/img/structure/B2796311.png)
2,3-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide, also known as Mps1-IN-3, is a small molecule inhibitor that targets the Mps1 kinase. Mps1 is a crucial protein involved in the regulation of the mitotic checkpoint, which ensures proper chromosome alignment and segregation during cell division. Dysregulation of the mitotic checkpoint has been linked to cancer, making Mps1 an attractive target for anticancer drug development.
Scientific Research Applications
SB-399885: Cognitive Enhancing Properties
SB-399885, a structurally related compound, has been identified as a potent, selective 5-HT6 receptor antagonist with potential cognitive-enhancing properties. This compound showed significant effects in enhancing cognitive performance in aged rats, indicating its utility in addressing cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia. Its mode of action includes increasing extracellular acetylcholine levels, which are closely associated with cognitive functions (Hirst et al., 2006).
Comparative Biological Activity Study
Another compound closely related, 4-(3,5-Di-tert-butyl-2-hydroxyphenylamino)-N-(6-methoxypyridazin-3-yl)benzenesulfonamide (LSOAPH2), has been studied for its non-radical versus stable radical activity. This compound's structural and electronic characteristics have been extensively analyzed, demonstrating significant biological activity (Chatterjee et al., 2022).
Antimicrobial and Antitumor Activities
A series of sulfonamide derivatives, including those with benzenesulfonamide moieties, have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies reveal the broad potential of sulfonamide derivatives in therapeutic applications, highlighting their significance in developing new treatments for bacterial infections and cancer (El-Gaby et al., 2018).
Carbonic Anhydrase Inhibition for Cancer Therapy
Research into benzenesulfonamide derivatives has also extended into the realm of cancer therapy, specifically targeting carbonic anhydrase IX, a marker associated with tumor cells. Novel ureido benzenesulfonamides incorporating triazine moieties have shown significant inhibitory effects on this enzyme, suggesting a promising avenue for anticancer drug development (Lolak et al., 2019).
properties
IUPAC Name |
2,3-dichloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3S/c1-25-16-9-8-14(20-21-16)11-4-2-5-12(10-11)22-26(23,24)15-7-3-6-13(18)17(15)19/h2-10,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZODQTLIAGFZBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.